molecular formula C11H13BrO2 B14770332 (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

Cat. No.: B14770332
M. Wt: 257.12 g/mol
InChI Key: LZPOSTLTDVMAGB-UHFFFAOYSA-N
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Description

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a bromomethyl group attached to the fourth carbon of the dioxane ring and a phenyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective bromination at the fourth carbon position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at the 4-position undergoes nucleophilic substitution (SN2) due to its configuration and the leaving-group capability of bromide. Key transformations include:

NucleophileProduct ClassReaction ConditionsStereochemical Outcome
AminesSecondary aminesPolar aprotic solvents (e.g., DMF), 25–60°CInversion at C4 (confirmed via specific rotation: [α]D = +32° to +36° )
AlcoholsEthersBase (e.g., K2CO3), refluxing THFRetention of dioxane ring conformation
ThiolsThioethersMild base (e.g., Et3N), ambient temperaturePartial racemization observed in some cases

The stereochemistry at C4 dictates reaction pathways. For example, SN2 mechanisms proceed with inversion, while steric hindrance from the phenyl group at C2 moderates reaction rates .

Elimination Reactions

Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes, though this is less common due to the stability of the dioxane ring:

  • Base-Induced Elimination :
    Treatment with strong bases (e.g., t-BuOK) in nonpolar solvents (e.g., toluene) at elevated temperatures (80–100°C) yields conjugated dienes via β-elimination .

Reductive Transformations

Controlled reduction of the C–Br bond is achievable under specific conditions:

Reducing AgentProductNotes
LiAlH4(4S)-4-Methyl-2-phenyl-1,3-dioxaneComplete retention of configuration at C4
NaBH4/CuIPartial reduction to alcoholRequires catalytic CuI for activation

Comparative Reactivity with Analogs

The compound’s reactivity differs from non-chiral or structurally simpler brominated dioxanes:

Feature(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane4-Bromophenyl-1,3-dioxane
SN2 Reaction RateModerate (steric hindrance from phenyl)Fast (less steric bulk)
Thermal StabilityStable up to 150°CDecomposes above 100°C
SolubilityHigh in CHCl3, DCMLimited in nonpolar solvents

Mechanistic Insights

  • Steric Effects : The phenyl group at C2 hinders backside attack in SN2, favoring reactions with smaller nucleophiles (e.g., NH3 over bulky amines).

  • Electronic Effects : Electron-withdrawing nature of the dioxane oxygen atoms enhances the electrophilicity of the bromomethyl group.

Scientific Research Applications

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is a chemical compound featuring a dioxane structure, a bromomethyl group at the 4-position, and a phenyl group at the 2-position. It has a molecular formula of C11H13BrO2C_{11}H_{13}BrO_2 and a molar mass of approximately 257.12 g/mol. The compound is a colorless to pale yellow liquid that is soluble in organic solvents. The presence of the bromine atom introduces significant reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound is used in organic synthesis as an intermediate. The reactivity profile is influenced by the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions.

Versatility as a Synthetic Intermediate

The compound's applications include:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Applications: Useful in creating pharmaceutical compounds.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Feature
1,3-DioxaneDioxaneSimple structure without substituents
2-Methyl-1,3-dioxaneDioxaneMethyl substitution at position 2
4-Methoxymethyl-2-phenyl-1,3-dioxaneDioxaneMethoxy group enhancing solubility
4-Bromophenyl-1,3-dioxaneDioxaneBromine substitution on phenyl group
5-Bromo-1,3-dioxaneDioxaneBromine at position 5 affecting reactivity

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(bromomethyl)-2-phenyl-1,3-dioxane

InChI

InChI=1S/C11H13BrO2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

LZPOSTLTDVMAGB-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1CBr)C2=CC=CC=C2

Origin of Product

United States

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